molecular formula C10H12NNaO3 B1407782 Sodium 2-(3-methoxypyridin-2-yl)butanoate CAS No. 1803588-08-0

Sodium 2-(3-methoxypyridin-2-yl)butanoate

Cat. No.: B1407782
CAS No.: 1803588-08-0
M. Wt: 217.2 g/mol
InChI Key: QFMTUCCMWSXGHG-UHFFFAOYSA-M
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Description

Sodium 2-(3-methoxypyridin-2-yl)butanoate is a chemical compound with the molecular formula C10H12NNaO3 and a molecular weight of 217.20 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-methoxypyridin-2-yl)butanoate typically involves the reaction of 3-methoxypyridine with butanoic acid in the presence of a sodium base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-methoxypyridin-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-(3-methoxypyridin-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(3-methoxypyridin-2-yl)pentanoate
  • Sodium 2-(3-methoxypyridin-2-yl)propanoate
  • Sodium 2-(3-methoxypyridin-2-yl)hexanoate

Uniqueness

Sodium 2-(3-methoxypyridin-2-yl)butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Sodium 2-(3-methoxypyridin-2-yl)butanoate is a chemical compound that has garnered interest in various biological research fields due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and other relevant pharmacological effects.

  • Molecular Formula : C10H12NNaO3
  • Molecular Weight : 217.20 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxy group at the 3-position and a butanoate side chain, which enhances its solubility and bioavailability in aqueous environments.

This compound exhibits its biological effects through interactions with specific molecular targets, potentially acting as an enzyme inhibitor or activator. These interactions influence various biochemical pathways and cellular processes, although the precise mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μM
Escherichia coli32 μM
Enterococcus faecalis8 μM

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated significant inhibition of bacterial growth, particularly against E. faecalis, with an MIC of 8 μM, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory responses. The results indicated that treatment with this compound led to a decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, highlighting its role in reducing inflammation .

Properties

IUPAC Name

sodium;2-(3-methoxypyridin-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.Na/c1-3-7(10(12)13)9-8(14-2)5-4-6-11-9;/h4-7H,3H2,1-2H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMTUCCMWSXGHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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